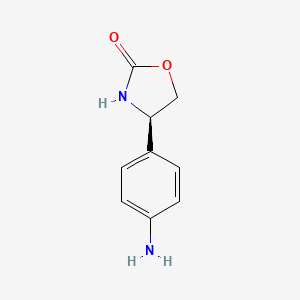

(4R)-4-(4-aminofenil)-1,3-oxazolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is a chiral compound with significant importance in medicinal chemistry

Aplicaciones Científicas De Investigación

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.

Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenyl acetic acid with a suitable reducing agent in a protic solvent. The reduction process is often carried out using hydrogenation in the presence of a palladium on carbon catalyst at elevated pressures . This method ensures the selective reduction of the nitro group to an amino group, yielding the desired product.

Industrial Production Methods

Industrial production of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of nitrated, sulfonated, and halogenated derivatives.

Mecanismo De Acción

The mechanism of action of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and blocking the elongation of the peptide chain. This results in the inhibition of bacterial growth and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- (4S)-4-(4-aminophenyl)-1,3-oxazolidin-2-one

- (4R)-4-(4-nitrophenyl)-1,3-oxazolidin-2-one

- (4R)-4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Uniqueness

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and its potent antibacterial properties. Unlike its analogs, this compound has shown higher efficacy in inhibiting bacterial protein synthesis, making it a valuable candidate for the development of new antibiotics .

Actividad Biológica

(4R)-4-(4-Aminophenyl)-1,3-oxazolidin-2-one is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H12N2O2

- Molecular Weight : Approximately 192.21 g/mol

- Structural Features : It contains an oxazolidinone ring, which is a five-membered cyclic amide, and an amino group that enhances its biological interactions.

Serotonin Receptor Interaction

One of the primary areas of research surrounding (4R)-4-(4-Aminophenyl)-1,3-oxazolidin-2-one is its interaction with serotonin receptors. Studies indicate that this compound acts as a serotonin receptor agonist , similar to Zolmitriptan, which is utilized for migraine treatment. Its ability to bind to 5-HT receptors suggests potential applications in treating migraines and other neurological disorders.

Antimicrobial and Anti-inflammatory Potential

Recent investigations have highlighted the compound's potential as an antimicrobial agent . The oxazolidinone structure is known for its efficacy against various bacterial strains. Additionally, its anti-inflammatory properties make it a candidate for further studies in treating inflammatory diseases .

Synthesis Methods

The synthesis of (4R)-4-(4-Aminophenyl)-1,3-oxazolidin-2-one can be achieved through several methods that preserve its chiral integrity. The following table summarizes some common synthesis routes:

| Synthesis Method | Description |

|---|---|

| Chiral Resolution | Utilizing chiral catalysts to separate enantiomers. |

| Asymmetric Synthesis | Employing asymmetric catalysis to produce the desired enantiomer directly. |

| Functional Group Modification | Modifying existing compounds to introduce the oxazolidinone structure while maintaining biological activity. |

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of (4R)-4-(4-Aminophenyl)-1,3-oxazolidin-2-one:

- Serotonergic Activity : A study demonstrated that the compound exhibits significant binding affinity to 5-HT receptors, indicating its potential as a therapeutic agent for mood disorders and migraines.

- Antimicrobial Testing : In vitro assays revealed that (4R)-4-(4-Aminophenyl)-1,3-oxazolidin-2-one shows promising antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammatory markers in cell models, supporting its potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (4R)-4-(4-Aminophenyl)-1,3-oxazolidin-2-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-4-(4-Aminobenzyl)oxazolidin-2-one | 0.88 | Enantiomer with differing biological activity |

| tert-Butyl 4-aminophenethylcarbamate | 0.80 | Different functional groups affecting solubility |

| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 0.74 | Contains additional carbon chain enhancing lipophilicity |

These comparisons illustrate how variations in structure can lead to differences in biological activity and pharmacological profiles.

Propiedades

IUPAC Name |

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRHLYNOPCGNJT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.